molecular formula C10H12BrFN2 B13580402 1-(2-Bromo-5-fluorophenyl)piperazine

1-(2-Bromo-5-fluorophenyl)piperazine

Cat. No.: B13580402
M. Wt: 259.12 g/mol
InChI Key: CPVSOKGOCJFDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fifth position on the phenyl ring attached to the piperazine moiety. The unique substitution pattern on the phenyl ring imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-fluoroaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for designing new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as receptors or enzymes. It can serve as a probe to investigate the structure-activity relationships of related compounds.

    Medicine: The compound is explored for its potential pharmacological properties. It may act as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Bromo-5-fluorophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

CPVSOKGOCJFDQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.